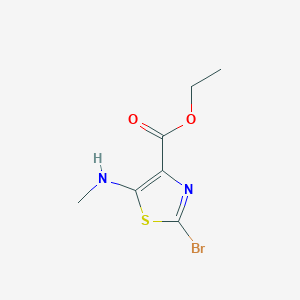

![molecular formula C14H11ClN2O6S B2592683 Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate CAS No. 478033-18-0](/img/structure/B2592683.png)

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hydrogen Bond Studies and Molecular Structures

Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which share structural motifs with the compound of interest, highlighted their synthesis and characterization. These compounds, including variants with nitrophenol and chlorophenol groups, have been analyzed for their hydrogen bonding capabilities in solution and solid states. The study contributes to understanding intramolecular and intermolecular interactions critical in drug design and molecular engineering (Romero & Margarita, 2008).

Genotoxic and Carcinogenic Potentials of Thiophene Derivatives

A detailed assessment of thiophene derivatives, including 3-aminothiophene derivatives, evaluated their genotoxic, mutagenic, and carcinogenic potentials. This study is relevant to understanding the safety profile of chemical compounds used in pharmaceuticals and agrochemicals. Through in vitro and in silico methodologies, researchers aim to predict and mitigate potential toxicological risks associated with these compounds (Lepailleur et al., 2014).

Nucleophilic Substitution Reactions for Synthesis of Heterocycles

Research into the reactivity of chlorinated thiophene derivatives, including those with nitro groups, provided pathways for synthesizing various heterocyclic compounds. These chemical transformations are fundamental in creating pharmacologically active molecules and exploring new therapeutic agents (Puschmann & Erker, 1993).

Synthesis of Ureido Sugars and Derivatives

The synthesis of new ureido sugars from derivatives involving nitrophenol groups demonstrates the versatility of these compounds in constructing complex molecules. Such synthetic routes have implications for developing new drug candidates and understanding biological mechanisms (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Environmental and Process Chemistry

Studies on the recovery of acetic acid from processes involving thiophene derivatives highlight the environmental and economic aspects of chemical manufacturing. Efficient recovery and reuse of solvents are crucial for sustainable chemical production practices (Wang Tian-gui, 2006).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O6S/c1-22-14(19)13-10(4-5-24-13)16-12(18)7-23-11-3-2-8(17(20)21)6-9(11)15/h2-6H,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFAQNBUYVAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)

methanone dihydrochloride](/img/structure/B2592609.png)

![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2592619.png)

![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2592622.png)